molecular formula C15H16N4O3S B2927100 3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile CAS No. 2224241-19-2

3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile

Cat. No.: B2927100
CAS No.: 2224241-19-2
M. Wt: 332.38
InChI Key: SPTBKVAANDLZNY-UHFFFAOYSA-N
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Description

3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound that features a furan ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan-2-ylmethylpiperazine Intermediate: This step involves the reaction of furan-2-carbaldehyde with piperazine in the presence of a suitable catalyst and solvent.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with Pyridine-2-carbonitrile: The final step involves coupling the sulfonylated intermediate with pyridine-2-carbonitrile under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.

    Pharmacology: It can be studied for its potential as a receptor ligand or enzyme inhibitor.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylpiperazine derivatives: These compounds share the furan and piperazine rings but may have different substituents.

    Sulfonylpyridine derivatives: These compounds share the sulfonyl and pyridine groups but may have different substituents.

Uniqueness

3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the combination of its three distinct functional groups: the furan ring, the piperazine ring, and the pyridine ring

Properties

IUPAC Name

3-[4-(furan-2-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-11-14-15(4-1-5-17-14)23(20,21)19-8-6-18(7-9-19)12-13-3-2-10-22-13/h1-5,10H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTBKVAANDLZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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